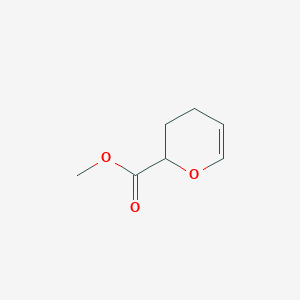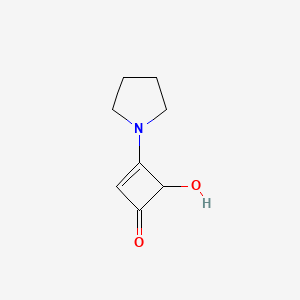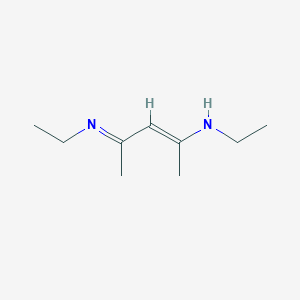![molecular formula C13H14O6 B12865905 (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one](/img/structure/B12865905.png)
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one is a complex organic compound characterized by its unique tetrahydropyrano[3,2-d][1,3]dioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the use of benzyloxy and ethylthio groups as intermediates . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
(4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, its unique ring structure allows it to fit into specific binding sites, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
- (4AR,7R,8R,8aS)-2-Methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol
- (4aR,6S,7R,8R,8aS)-6-Isopropoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxine-7,8-diol
- (2R,4AR,6S,7R,8R,8AS)-8-Hydroxy-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl-carbamic acid 2,2,2-trichloroethyl ester
Uniqueness
What sets (4AR,7R,8R,8aS)-7,8-dihydroxy-2-phenyltetrahydropyrano[3,2-d][1,3]dioxin-6(4H)-one apart is its specific stereochemistry and the presence of both hydroxyl and phenyl groups
Properties
Molecular Formula |
C13H14O6 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(4aR,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4a,7,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-one |
InChI |
InChI=1S/C13H14O6/c14-9-10(15)12(16)18-8-6-17-13(19-11(8)9)7-4-2-1-3-5-7/h1-5,8-11,13-15H,6H2/t8-,9-,10-,11-,13?/m1/s1 |
InChI Key |
KQNYLUZVZLGMGX-FGDGVPSKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)O)O)OC(O1)C3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(=O)O2)O)O)OC(O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)





![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)


